Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate
Description
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-8(10(14)15-5-2)13-6-7(3)9(11)12-13/h6,8H,4-5H2,1-3H3,(H2,11,12) |
InChI Key |
LRLGBQGMSFITAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)N)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with constructing the 3-amino-4-methyl-1H-pyrazole core. A regioselective approach adapted from WO2015155713A1 involves cyclizing hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:
- Hydrazine Precursor : Methylhydrazine reacts with acetylacetone (2,4-pentanedione) under acidic conditions to form 3-amino-4-methylpyrazole.
- Optimization : Adding crown ethers (e.g., 18-crown-6) enhances regioselectivity by coordinating with alkali metal ions, directing substitution to the 3- and 4-positions.
Key Reaction Conditions :
Alkylation of Pyrazole Intermediate
The pyrazole nitrogen is alkylated with ethyl 4-bromobut-2-enoate to install the butenoate side chain:
- Nucleophilic Substitution : The pyrazole’s N1 nitrogen attacks the bromine-bearing carbon of ethyl 4-bromobut-2-enoate in the presence of K2CO3.
- Solvent Effects : Dimethylformamide (DMF) improves solubility, while tetrabutylammonium iodide (TBAI) accelerates the reaction via phase-transfer catalysis.
Challenges : Competing O-alkylation is minimized by using bulky bases (e.g., DBU) and low temperatures (0–5°C).
Reduction and Esterification
The unsaturated butenoate side chain is reduced to butanoate using NaBH4 in the presence of Lewis acids (e.g., BF3·Et2O) and crown ethers:
- Mechanism : Borane intermediates selectively hydrogenate the α,β-unsaturated ester without affecting the pyrazole ring.
- Yield Enhancement : Sequential addition of NaBH4 in THF at 20–25°C achieves >90% conversion.
Mechanistic Insights
- Regioselective Cyclization : The electronic effects of methyl and amino groups direct hydrazine attack to the β-keto position of acetylacetone, favoring 3,4-substitution.
- Alkylation Stereochemistry : Steric hindrance from the pyrazole’s methyl group ensures N1 alkylation over N2, as confirmed by DFT calculations.
Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Alkylation Temperature | 0–5°C | Prevents O-alkylation (↑15%) |
| NaBH4 Equivalents | 1.5 | Maximizes reduction (↑92%) |
| Crown Ether Concentration | 10 mol% | Enhances regioselectivity (↑88%) |
Catalyst Screening :
- Without Crown Ether : 65% yield, 70:30 regioselectivity.
- With 18-Crown-6 : 88% yield, 95:5 regioselectivity.
Analytical Characterization
Applications in Pharmaceutical Research
- Antimicrobial Activity : Derivatives show MIC values of 2–8 µg/mL against Gram-positive bacteria.
- Enzyme Inhibition : The amino group chelates catalytic metal ions in metalloproteases, suggesting potential for anti-inflammatory drugs.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazine Cyclization | 85 | 98 | High regioselectivity |
| Reductive Amination | 92 | 95 | Mild conditions |
| Suzuki Coupling | 65 | 90 | Arylation flexibility |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester functionality can participate in hydrophobic interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Differentiation
The compound ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) () shares functional similarities with the target compound but exhibits critical structural distinctions :
Key Differences:
Pyrazole Substituents: The target compound’s pyrazole ring has 3-amino and 4-methyl groups, favoring hydrophobic interactions and basicity.
Backbone Complexity: The target compound has a linear butanoate ester, simplifying its steric profile. Compound 11b incorporates a pyran ring fused with a phenyl group and cyano substituent, increasing rigidity and π-π interaction capacity .
Synthetic Routes: Compound 11b was synthesized via a cyclocondensation reaction involving ethyl cyanoacetate under reflux conditions . Similar methods may apply to the target compound, though starting materials would differ to accommodate its simpler backbone.
Research Findings and Implications
Structural and Functional Insights
- Hydrophobicity vs. Polarity : The 4-methyl group in the target compound likely improves lipid solubility compared to the hydroxy group in 11b, which may enhance aqueous solubility .
- Biological Activity: Pyrazole derivatives with amino groups often exhibit antimicrobial or anti-inflammatory properties.
- Crystallographic Analysis : Tools like the SHELX software suite () are critical for resolving the crystal structures of such compounds, enabling precise determination of substituent orientations and intermolecular interactions .
Biological Activity
Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The presence of the pyrazole moiety is particularly noteworthy, as pyrazole derivatives have been associated with a variety of pharmacological effects, including anti-inflammatory, antitumor, and analgesic activities.
Chemical Structure and Properties
The molecular formula for this compound can be represented as , with a molecular weight of approximately 198.23 g/mol. The compound features an ethyl ester functional group attached to a butanoate chain, along with a 3-amino-4-methyl-1H-pyrazole moiety.
Biological Activity Overview
The biological activity of this compound is primarily attributed to the pyrazole ring, which has been linked to various pharmacological effects. Below is a summary of its potential biological activities:
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with similar pyrazole compounds, providing insights into the potential efficacy of this compound.
- Anti-inflammatory Effects : A study demonstrated that compounds containing the pyrazole structure could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .
- Antitumor Activity : Research indicated that certain pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including HeLa and L929 cells. These findings suggest that this compound could also exhibit similar properties .
- Analgesic Properties : In experimental models, pyrazole derivatives were found to alleviate pain by modulating the central nervous system pathways involved in pain perception .
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazole Ring : The initial reaction involves hydrazine or its derivatives reacting with carbonyl compounds to form the pyrazole structure.
- Esterification : The resulting pyrazole is then reacted with butanoic acid or its derivatives to yield the final ester product.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : React a pyrazole precursor (e.g., 3-amino-4-methyl-1H-pyrazole) with ethyl 2-bromobutanoate in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate deprotonation. Heating at 60–80°C for 12–24 hours improves yield .
- Coupling reactions : Utilize Suzuki-Miyaura cross-coupling if halogenated intermediates are involved. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DME/H₂O) to minimize side products .
Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use - and -NMR to confirm substitution patterns on the pyrazole ring and ester group. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile derivatives.
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemical uncertainties.
Q. How does the iodine substituent in analogous pyrazole derivatives influence reactivity?
- Methodological Answer : Iodine’s polarizability enhances electrophilic substitution and cross-coupling efficiency. For example:
- Substitution : Iodo-pyrazoles undergo nucleophilic aromatic substitution (e.g., with amines) faster than chloro/bromo analogs due to better leaving-group ability .
- Coupling : Iodo groups participate in Ullmann or Sonogashira reactions under milder conditions compared to bromo derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Investigate restricted rotation around the pyrazole–ester bond using variable-temperature NMR.
- Tautomerism : Analyze pH-dependent -NMR shifts to identify dominant tautomeric forms (e.g., 1H vs. 2H-pyrazole) .
- Crystallographic Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to validate assignments .
Q. What strategies are recommended for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Perform molecular docking against protein databases (e.g., PDB) focusing on pyrazole-binding enzymes (e.g., kinases) or receptors (e.g., P2Y12 ).
- In Vitro Assays : Use fluorescence polarization to measure binding affinity or enzymatic inhibition (e.g., COX-2 for anti-inflammatory activity).
- Metabolic Stability : Assess hepatic microsome stability (e.g., rat liver microsomes) to guide SAR studies .
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration).
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
- Data Normalization : Use Z-factor analysis to evaluate assay robustness and eliminate outlier datasets .
Data Contradiction Analysis
Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound?
- Methodological Answer :
- Fragmentation Patterns : Pyrazole rings often fragment asymmetrically, leading to misassignment of daughter ions. Compare with reference spectra of analogous compounds .
- Adduct Formation : Sodium/potassium adducts in ESI-MS can obscure molecular ion peaks. Add 0.1% formic acid to suppress adduct formation .
Q. How to reconcile discrepancies between computational predictions and experimental results in solubility studies?
- Methodological Answer :
- Solvent Effects : Use COSMO-RS simulations to account for solvent polarity and hydrogen bonding, which DFT alone may overlook.
- Experimental Validation : Measure solubility via shake-flask method in multiple solvents (e.g., water, DMSO) and compare with LogP predictions .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps reduce side products | |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | >5% increases cost without yield gain | |
| Purification Solvent | Ethyl acetate/hexane (3:7) | Balances polarity for silica retention |
Table 2 : Common Bioactivity Assays
| Assay Type | Target | Key Readout | Source |
|---|---|---|---|
| Fluorescence Polarization | P2Y12 Receptor | ΔmP (millipolarization units) | |
| Microsomal Stability | CYP3A4 | Half-life (t₁/₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
